Methoctramine

Muscarinic receptor pharmacology Subtype selectivity Recombinant receptor binding

Non-selective muscarinic antagonists confound cardiac vs. smooth muscle readouts in vivo. Methoctramine eliminates this ambiguity with validated >100-fold cardioselectivity (heart vs. gland binding ratio ~130; atria vs. trachea affinity >100). • M2 IC50 = 6.1 nM; >120-fold selective over M3 (770 nM) in recombinant systems • In vivo ED50: 38 nmol/kg (bradycardia), 81 nmol/kg (bronchoconstriction) in guinea pigs • BBB-penetrant; modulates central M2 autoreceptors for cognitive & cardiovascular studies

Molecular Formula C36H63ClN4O2
Molecular Weight 619.4 g/mol
CAS No. 104807-40-1
Cat. No. B034782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoctramine
CAS104807-40-1
Synonymsmethoctramine
methoctramine free base
methoctramine hydrochloride
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride
Molecular FormulaC36H63ClN4O2
Molecular Weight619.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl
InChIInChI=1S/C36H62N4O2.ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;1H
InChIKeyBGMUIZGMOHGDPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoctramine – M2-Selective Antagonist


Methoctramine (CAS 104807-40-1) is a polymethylene tetraamine derivative that functions as a competitive, cardioselective antagonist of the muscarinic M2 acetylcholine receptor subtype [1]. It exhibits high-affinity binding to M2 receptors in the low nanomolar range and demonstrates functional selectivity for cardiac muscarinic receptors over smooth muscle and glandular receptor populations . Methoctramine is widely employed as a pharmacological tool to dissect M2-mediated physiological responses in cardiovascular, respiratory, and central nervous system research [2].

Why Methoctramine Cannot Be Substituted


While several compounds are classified as M2-preferring muscarinic antagonists (e.g., AF-DX 116, AF-DX 384, AQ-RA 741), their receptor selectivity profiles, functional potency, and physicochemical properties differ substantially. Substituting Methoctramine with a generic alternative without quantitative validation risks experimental inconsistency, particularly in in vivo models where cardiac versus smooth muscle selectivity is critical. The evidence below demonstrates that Methoctramine possesses a unique combination of M2 subtype selectivity, cardioselectivity, and established in vivo efficacy that is not uniformly shared by its structural analogs or in-class alternatives [1][2].

Methoctramine vs. Analogs: Evidence


M2 Subtype Selectivity Profile

Methoctramine exhibits a distinct selectivity profile across the five cloned human muscarinic receptor subtypes (M1–M5). In CHO-K1 cell membranes expressing recombinant receptors, Methoctramine demonstrates an IC50 of 6.1 nM at M2 receptors, with progressively lower affinity at M1 (92 nM), M3 (770 nM), M4 (260 nM), and M5 (217 nM) [1]. The selectivity ratio (M2 vs. M3) is approximately 126-fold. This profile differs from that of the next-generation M2 antagonist tripitramine, which shows a broader selectivity window (pKi M2 = 9.54 vs. pKi M3 = 5.81) [2].

Muscarinic receptor pharmacology Subtype selectivity Recombinant receptor binding

Cardioselectivity: Heart vs. Gland

In native rat tissue membranes, Methoctramine displays marked cardioselectivity. It displaced [3H]-NMS binding with an affinity order of heart = cerebellum > cortex > submandibular glands. The ratio of affinities for cardiac tissue versus submandibular glands was approximately 130, demonstrating a strong preference for cardiac M2 receptors over glandular muscarinic receptors [1]. In functional assays using guinea pig atria and trachea, Methoctramine exhibited more than 100-fold greater affinity for receptors mediating negative inotropic and chronotropic effects (cardiac M2) compared to those mediating tracheal contraction (M3) [2].

Cardiovascular pharmacology Tissue selectivity Radioligand binding

In Vivo Selectivity: Bradycardia vs. Hypertension

In the pithed rat model, Methoctramine (300 µg/kg i.v.) preferentially inhibited cardiac M2 receptor-mediated vagal bradycardia over ganglionic M1 receptor-mediated (McN-A-343-induced) hypertension [1]. This in vivo selectivity profile confirms that Methoctramine can distinguish between M2 and M1 muscarinic receptor-mediated cardiovascular responses in a whole-animal setting. In contrast, less selective antagonists may not maintain this discrimination under physiological conditions [2].

In vivo pharmacology Cardiovascular reflex Pithed rat model

Tripitramine and Spirotramine Comparison

Later-generation tetraamines were designed to improve upon Methoctramine's selectivity. Tripitramine, a nonsymmetrical tetraamine, achieved a pKi of 9.54 at M2 receptors and a pA2 range of 9.14–9.85, making it significantly more potent and selective than Methoctramine [1]. Spirotramine, a symmetrical tetraamine, was optimized for M1 selectivity (pKi M1 = 7.88) with markedly lower affinity at M2 (pKi = 6.20) [2]. While these analogs offer enhanced selectivity for specific subtypes, Methoctramine remains a well-characterized reference standard with an intermediate selectivity window that is advantageous for certain experimental designs [3].

Structure-activity relationship Polyamine antagonists M2 receptor tool compounds

In Vivo Efficacy: Bradycardia and Bronchoconstriction

In anesthetized guinea pigs, Methoctramine inhibited acetylcholine-induced bradycardia with an ED50 of 38 nmol/kg and bronchoconstriction with an ED50 of 81 nmol/kg [1]. The ~2.1-fold difference in potency between cardiac and respiratory endpoints reflects its cardioselectivity in vivo. Additionally, Methoctramine (300 µg/kg i.v.) strongly inhibited methacholine- and muscarine-induced bradycardia in both anesthetized and pithed rats [2].

In vivo pharmacology Respiratory pharmacology Cardiovascular reflex

Purity and Solubility

Commercially available Methoctramine hydrate is supplied as a solid with purity ≥97% (determined by NMR) and solubility in water >20 mg/mL . The tetrahydrochloride salt form further improves aqueous solubility and stability, making it suitable for a wide range of in vitro and in vivo applications . These specifications ensure consistent experimental results and minimize variability due to impurities or solubility limitations.

Analytical chemistry Compound handling In vitro assay preparation

Methoctramine Research Applications


Isolating Cardiac M2 Receptor Function

Methoctramine's >100-fold cardioselectivity (heart vs. gland binding ratio ~130; atria vs. trachea functional affinity >100) makes it the preferred tool for studying cardiac M2 receptor-mediated responses without confounding smooth muscle effects . In vivo, it preferentially inhibits vagal bradycardia over M1-mediated hypertension, enabling clean dissection of parasympathetic control of heart rate [1]. Researchers investigating cholinergic regulation of cardiac function should procure Methoctramine rather than less selective M2 antagonists.

Cholinergic Bradycardia and Respiratory Reflexes

With established in vivo ED50 values of 38 nmol/kg for bradycardia and 81 nmol/kg for bronchoconstriction in guinea pigs, Methoctramine provides a validated dose-response benchmark for respiratory and cardiovascular reflex studies . Its ability to inhibit muscarine-induced bradycardia at 300 µg/kg i.v. in rats further supports its use in whole-animal cholinergic challenge experiments [1].

Muscarinic Subtype Classification

Methoctramine's distinct IC50 profile across M1–M5 receptors (M2 = 6.1 nM, M3 = 770 nM) in recombinant systems makes it a reference standard for classifying native muscarinic receptor subtypes . While next-generation analogs like tripitramine offer higher M2 selectivity (pKi = 9.54), Methoctramine's intermediate selectivity window is advantageous when studying receptor systems where moderate discrimination is sufficient [1].

Investigating Central Cholinergic Pathways

Methoctramine has been shown to enhance memory in cognitively impaired aged rats when infused bilaterally into the dorsolateral striatum . Its ability to cross the blood-brain barrier and modulate central M2 autoreceptors makes it a valuable tool for studying cholinergic regulation of cognitive function and neurotransmitter release [1].

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